molecular formula C14H19N3 B1441854 (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine CAS No. 1178416-39-1

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Cat. No. B1441854
CAS RN: 1178416-39-1
M. Wt: 229.32 g/mol
InChI Key: VUYWMOWHCWXKHG-UHFFFAOYSA-N
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Description

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAM or BAM-15 and has been studied for its mechanism of action as well as its biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Applications: Antimicrobial and Antioxidant Properties

This compound has been studied for its potential in pharmaceutical applications due to its antimicrobial and antioxidant properties. Research indicates that benzimidazole derivatives, including this compound, exhibit a wide range of pharmaceutical properties . They have been investigated for their in-vitro antioxidant and antimicrobial activities, showing promise against various strains of bacteria and yeast through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .

Chemical Synthesis: Microwave-Assisted Process

In the field of chemical synthesis, this compound has been utilized in the microwave-assisted process for the synthesis of novel benzimidazole derivatives . The process involves reacting o-phenylenediamine with chemical salicylaldehyde, leading to the formation of compounds with potential bioactivities .

Biological Evaluation: Antiparasitic Activity

Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their antiparasitic activity. Studies have shown that these compounds can be more effective than clinically used anthelmintic drugs, indicating a significant potential for treating parasitic infections .

Antioxidant Activity: Radical Scavenging

The radical scavenging ability of benzimidazole derivatives has been a subject of interest. This compound has been part of studies that assess its effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in biological systems .

Tubulin Polymerization: Therapeutic Potential

Research has explored the effect of benzimidazole derivatives on tubulin polymerization, which is a critical process in cell division. The compound’s interaction with tubulin has implications for its therapeutic potential in treating diseases related to cell proliferation .

Molecular Docking: Drug Design

The compound has been used in molecular docking studies to design drugs with specific target interactions. These studies help in understanding the binding affinities and interactions of the compound with various biological targets, which is essential for drug development .

properties

IUPAC Name

1H-benzimidazol-2-yl(cyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h4-5,8-10,13H,1-3,6-7,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWMOWHCWXKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

CAS RN

1178416-39-1
Record name (1H-benzo[d]imidazol-2-yl)(cyclohexyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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